![molecular formula C26H37NO2 B601958 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate CAS No. 895137-81-2](/img/structure/B601958.png)
2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate
Overview
Description
The compound contains several functional groups, including a propan-2-yl group, a phenyl group, and a methylphenyl group. Propan-2-yl and isopropyl are essentially the same, with propan-2-yl being the preferred IUPAC name .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a similar functional group, 2-(2,4-Difluorophenyl)pyridine, is a colorless liquid with a boiling point of 95 °C and a density of 1.254 g/mL at 25 °C .Scientific Research Applications
Treatment of Overactive Bladder Syndrome
Deoxy Fesoterodine is used in the treatment of non-neurogenic overactive bladder (OAB) syndrome . A study compared on-demand and continuous use of fesoterodine 4 mg concerning efficacy and adverse effects . It was found that on-demand usage of fesoterodine showed similar efficacy with fewer adverse events compared to standard continuous usage .
Use in Elderly Patients
Among antimuscarinics, only fesoterodine was classified as beneficial in frail elderly or older adults . All the other antimuscarinics were classified as questionable or to be avoided . Fesoterodine is a competitive, specific muscarinic receptor antagonist .
Reduction of Adverse Effects
Fesoterodine has been found to have fewer adverse events compared to other treatments . In a study, at 4 months, dry mouth and constipation were lower in the on-demand group compared to the continuous usage group .
Cognitive Function Preservation
In the continuous usage group, 4th month MMSE scores were significantly lower than 1st month scores . This suggests that on-demand usage of fesoterodine may help preserve cognitive function in patients.
Use in Combination Therapies
Deoxy Fesoterodine can potentially be used in combination therapies. For example, it could be used in conjunction with other treatments for conditions like myeloproliferative neoplasms .
Future Research Directions
There is ongoing research into the potential applications of Deoxy Fesoterodine. For example, it could potentially be used in targeted delivery of drugs .
Mechanism of Action
Target of Action
Deoxy Fesoterodine primarily targets muscarinic receptors , which play a crucial role in mediating urinary bladder contractions .
Pharmacokinetics
Deoxy Fesoterodine is well absorbed and is rapidly and extensively metabolized to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by nonspecific esterases . The pharmacokinetics of 5-HMT following multiple dosing of Deoxy Fesoterodine are adequately described by a one-compartment model with first-order absorption and elimination . The effects of body weight, sex, cytochrome (CYP) 2D6 metabolizer status, and Deoxy Fesoterodine formulation on pharmacokinetic parameters are also considered .
Result of Action
The molecular and cellular effects of Deoxy Fesoterodine’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder .
properties
IUPAC Name |
[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMIYJWXUUAURU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747489 | |
Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
895137-81-2 | |
Record name | 2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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